5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole
Brand Name: Vulcanchem
CAS No.: 2098117-37-2
VCID: VC3191075
InChI: InChI=1S/C12H14ClN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2
SMILES: C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)Cl
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol

5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole

CAS No.: 2098117-37-2

Cat. No.: VC3191075

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole - 2098117-37-2

Specification

CAS No. 2098117-37-2
Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 5-chloro-3-(piperazin-1-ylmethyl)-1,2-benzoxazole
Standard InChI InChI=1S/C12H14ClN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2
Standard InChI Key JAVGOOFWHPLSEA-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)Cl
Canonical SMILES C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)Cl

Introduction

Chemical Structure and Properties of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole

Structural Features

5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole combines three key structural elements: a benzo[d]isoxazole core, a chlorine substituent at position 5, and a piperazin-1-ylmethyl group at position 3. This unique combination creates a molecule with distinct physicochemical properties and potential biological activities.

The benzo[d]isoxazole core provides a rigid, planar foundation that can engage in π-stacking interactions with biological targets. The chlorine substituent at position 5 enhances lipophilicity and may influence binding affinity through halogen bonding interactions. The piperazin-1-ylmethyl group introduces a basic nitrogen center that can participate in hydrogen bonding and salt bridge formation with biological targets, while also potentially improving water solubility compared to more lipophilic substituents like phenyl groups .

Predicted Physicochemical Properties

Based on the analysis of structurally similar compounds, the following physicochemical properties can be predicted for 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole:

PropertyPredicted ValueRationale
Molecular FormulaC₁₄H₁₆ClN₃OCalculated based on chemical structure
Molecular WeightApproximately 277.75 g/molCalculated from atomic weights
LogP3.0-4.0Estimated from similar benzo[d]isoxazole derivatives
Hydrogen Bond Donors0-1Based on structure and comparison with similar compounds
Hydrogen Bond Acceptors4N and O atoms in structure
Rotatable Bonds3-4Including bonds in piperazinylmethyl group
pKa (piperazine NH)Approximately 8-9Typical for piperazine compounds

The predicted lipophilicity (LogP) falls within a range that suggests reasonable membrane permeability while maintaining sufficient water solubility for biological applications. The presence of the piperazine group introduces basic centers that would likely be protonated at physiological pH, potentially enhancing water solubility compared to related compounds like 5-Chloro-3-phenylbenzo[d]isoxazole .

Synthetic Approaches for Benzo[d]isoxazole Derivatives

General Synthetic Strategies

The synthesis of benzo[d]isoxazole derivatives typically involves either the construction of the isoxazole ring on a benzene precursor or the functionalization of a preformed benzo[d]isoxazole core. Several synthetic routes have been reported in the literature for related compounds, which could be adapted for the synthesis of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole.

One common approach involves the condensation of appropriate chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride to form isoxazoline intermediates, followed by aromatization to yield the isoxazole ring system . This method has been successfully employed for the synthesis of various substituted isoxazoles, as demonstrated in the following general reaction scheme:

  • Formation of chalcone intermediates from appropriate benzaldehydes and acetophenones

  • Cyclization with hydroxylamine to form the isoxazole ring

  • Further functionalization to introduce desired substituents

Specific Synthesis of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole

For the specific synthesis of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, a potential synthetic route could involve:

  • Preparation of a 5-chloro-3-(halomethyl)benzo[d]isoxazole intermediate

  • Nucleophilic substitution with piperazine to introduce the piperazin-1-ylmethyl group

This strategy would build upon established methods for the synthesis of 3-substituted benzo[d]isoxazoles, with specific modifications to incorporate the chlorine at position 5 and the piperazin-1-ylmethyl group at position 3.

Electrochemical Synthesis Approaches

Recent advances in synthetic methodology include electrochemical approaches for the preparation of isoxazole derivatives. As reported in the literature, electrochemical synthesis offers advantages such as mild reaction conditions, environmental friendliness, and potential for selective transformations . These methods could potentially be applied to the synthesis of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, providing an alternative to traditional synthetic routes.

The electrochemical synthesis typically involves the generation of reactive intermediates through electron transfer processes, followed by cyclization or other transformations to yield the desired products. This approach has shown promise for the preparation of various heterocyclic compounds, including isoxazoles .

Compound StructureIC₅₀ Value (μM)Structural Similarity to 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole
1-(2-(((3-(p-tolyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperidin-4-one11.71Contains isoxazole and piperidine moieties
4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine8.754Contains halogenated aromatic ring and nitrogen heterocycle

The presence of the piperazine group in 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole might further enhance its anticancer potential through improved pharmacokinetic properties or additional interactions with biological targets.

Antimicrobial Activity

Isoxazole derivatives have demonstrated significant antimicrobial activity against various pathogens. The lipophilicity of these compounds, often quantified using LogP values, has been correlated with their antimicrobial efficacy . With an estimated LogP value in the range of 3.0-4.0, 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole might exhibit antimicrobial properties similar to other isoxazole derivatives with comparable lipophilicity.

Table 3: Correlation Between Lipophilicity and Antimicrobial Activity in Isoxazole Derivatives

Compound TypeLogP RangeAntimicrobial Activity
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole5.37Moderate to high activity
3-(4-chlorophenyl)-5-(4-nitrophenyl)isoxazole5.04Moderate activity
5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole3.0-4.0 (predicted)Potential moderate activity

The combination of the benzo[d]isoxazole core and the piperazine moiety might contribute to a unique antimicrobial profile for 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, potentially offering advantages over existing antimicrobial agents.

Structure-Activity Relationship Analysis

Importance of the Chloro Substituent

The chlorine atom at position 5 of the benzo[d]isoxazole core likely influences both the physicochemical properties and biological activity of the compound. Halogen substituents, including chlorine, can enhance lipophilicity, improve metabolic stability, and participate in halogen bonding interactions with biological targets. Studies on related compounds have shown that chloro substituents on the aromatic ring can significantly affect binding affinity for various receptors .

Comparative analysis with similar compounds suggests that the 5-chloro substitution might confer specific advantages:

  • Enhanced membrane permeability due to increased lipophilicity

  • Potential for halogen bonding interactions with protein targets

  • Altered electronic properties of the aromatic system, influencing reactivity and binding characteristics

Role of the Piperazin-1-ylmethyl Group

The piperazin-1-ylmethyl substituent at position 3 of the benzo[d]isoxazole core introduces a basic nitrogen center that can participate in various interactions with biological targets. This functional group might contribute to the compound's biological activity through:

  • Hydrogen bonding interactions with receptor sites

  • Salt bridge formation with acidic residues in protein targets

  • Enhanced water solubility compared to more lipophilic substituents

  • Potential for further functionalization to optimize pharmacokinetic properties

Research on related compounds has demonstrated that the nature of substituents at position 3 of the benzo[d]isoxazole core significantly influences receptor binding profiles . The piperazin-1-ylmethyl group might confer specific receptor selectivity or introduce novel biological activities compared to other substituents.

Comparative Analysis with Related Compounds

Comparing 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole with structurally similar compounds provides insights into potential structure-activity relationships:

CompoundStructural DifferenceExpected Effect on Activity
5-Chloro-3-phenylbenzo[d]isoxazolePhenyl instead of piperazin-1-ylmethyl at position 3Increased lipophilicity, potentially altered receptor specificity
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleFluoro at position 6 instead of chloro at position 5; piperidin-4-yl instead of piperazin-1-ylmethylOptimized for binding to D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors
3-(p-tolyl)isoxazol-5-yl compoundsDifferent isoxazole orientation; absence of benzene fusion; different substituentsPotential HDAC inhibitory activity

This comparative analysis suggests that 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole might possess a unique profile of biological activities, combining features of various related compounds while introducing novel structural elements.

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole presents several challenges that need to be addressed in future research:

  • Regioselective introduction of the chloro substituent at position 5

  • Efficient methods for the installation of the piperazin-1-ylmethyl group at position 3

  • Optimization of reaction conditions to improve yields and minimize side products

  • Development of scalable synthetic routes for potential industrial applications

Advanced synthetic methodologies, including electrochemical approaches, might offer solutions to these challenges . Future research could focus on exploring novel synthetic strategies to access 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole and related derivatives in an efficient and environmentally friendly manner.

Biological Evaluation

Comprehensive biological evaluation of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole represents a critical area for future research. Studies should address:

  • Receptor binding profiles, particularly for dopamine and serotonin receptors

  • Potential anticancer activity, including HDAC inhibition and cytotoxicity against various cancer cell lines

  • Antimicrobial properties against a range of pathogens

  • Structure-activity relationships through the synthesis and evaluation of analogs with modified substituents

These investigations would provide valuable insights into the biological potential of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole and guide further structural optimizations.

Computational Studies

Computational approaches, including molecular docking and molecular dynamics simulations, could offer valuable insights into the binding modes and interaction profiles of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole with various biological targets. These studies would complement experimental investigations and guide rational design of improved derivatives.

Previous research has demonstrated the utility of computational methods in analyzing the binding of isoxazole derivatives to HDAC enzymes, revealing important molecular interactions that contribute to inhibitory activity . Similar approaches could be applied to 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole to predict its binding to various targets and guide further structural optimizations.

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